Exocyclic Amide N-Substitution vs. N1-Alkylation: Synthetic Intermediate Utility
The target compound's defining differentiation is the 4-methoxybenzyl group attached to the exocyclic carboxamide nitrogen (CONH-CH2-C6H4-OCH3), rather than at the indazole N1 position. This is explicitly exploited in patent WO1995023799A1, where p-methoxybenzyl serves as an acid-labile protecting group for the carboxamide nitrogen during granisetron synthesis. [1] In contrast, analogs such as N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide (the scaffold in J. Med. Chem. 2015 [2]) place the substituent at N1 via a methylene linker, yielding ATP-competitive GSK-3β inhibitors with IC50 values in the nanomolar range, a pharmacological profile not achievable with the exocyclic amide-substituted target compound.
| Evidence Dimension | Substitution position and synthetic utility |
|---|---|
| Target Compound Data | 4-Methoxybenzyl on exocyclic carboxamide nitrogen; used as acid-cleavable protecting group |
| Comparator Or Baseline | N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide (GSK-3β inhibitor scaffold); substituent at N1 position |
| Quantified Difference | Target compound serves as a protected intermediate; comparator is a terminal bioactive scaffold with IC50 values reported in the nanomolar range (e.g., compound 14i: IC50 not specified in this source but described as potent ATP-competitive inhibitor) [2] |
| Conditions | Synthetic chemistry context; comparison of structural substitution patterns |
Why This Matters
For procurement decisions, this confirms the target compound's role as a synthetic building block (protecting group strategy) rather than a direct pharmacological tool, guiding its selection for multi-step organic synthesis workflows.
- [1] Beecham Group plc. Patent WO1995023799A1. Process for the preparation of an indazole-3-carboxamide derivative. Example: Use of N-4-Methoxybenzyl-N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methylindazole-3-carboxamide as an intermediate in granisetron synthesis. View Source
- [2] Furlotti G. et al. (2015). Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders. Journal of Medicinal Chemistry. View Source
